molecular formula C5H9ClO B1584631 5-Chloropentanal CAS No. 20074-80-0

5-Chloropentanal

Cat. No. B1584631
M. Wt: 120.58 g/mol
InChI Key: ZNLHWEDEIKEQDK-UHFFFAOYSA-N
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Patent
US04252803

Procedure details

5-Chloropentanal (ca. 70% pure, 8.0 g) was added to a suspension of 4-bromophenylhydrazine hydrochloride (13.4 g) in aqueous acetic acid (50%, 300 ml). The mixture was heated rapidly to boiling with vigorous stirring and maintained at reflux for 7 hours. The resulting dark brown solution was cooled to room temperature, diluted with water (300 ml) and extracted with ethyl acetate (4×150 ml). The combined extracts were washed with water (200 ml) and saturated aqueous sodium hydrogen carbonate (4×250 ml), dried (MgSO4), filtered and evaporated to a dark brown oil (14.7 g), which was purified on a silica column (Kieselgel 60, 200 g) eluted with ethyl acetate:light petroleum (b.p. 60°-80°) (1:2) followed by bulb to bulb distillation twice in vacuo to give the title compound as a yellow oil (4 g) b.p. 200° C., 0.5 mm, which rapidly darkened on storage.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=O.Cl.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16]N)=[CH:12][CH:11]=1>C(O)(=O)C.O>[Br:9][C:10]1[CH:11]=[C:12]2[C:13](=[CH:14][CH:15]=1)[NH:16][CH:6]=[C:5]2[CH2:4][CH2:3][CH2:2][Cl:1] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClCCCCC=O
Name
Quantity
13.4 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated rapidly
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×150 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (200 ml) and saturated aqueous sodium hydrogen carbonate (4×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a dark brown oil (14.7 g), which
CUSTOM
Type
CUSTOM
Details
was purified on a silica column (Kieselgel 60, 200 g)
WASH
Type
WASH
Details
eluted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
light petroleum (b.p. 60°-80°) (1:2) followed by bulb to bulb distillation twice in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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